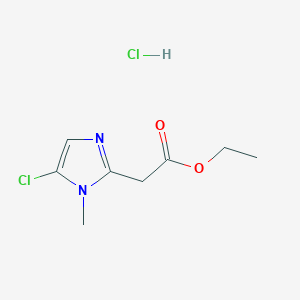
4-(aminométhyl)tétrahydro-2H-thiopyran-4-ol
Vue d'ensemble
Description
“4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol” is a sulfur-containing heterocyclic compound . It has a molecular weight of 147.24 . The IUPAC name for this compound is 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol .
Molecular Structure Analysis
The InChI code for “4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol” is 1S/C6H13NOS/c7-5-6(8)1-3-9-4-2-6/h8H,1-5,7H2 . The canonical SMILES structure is C1CSCCC1(CN)O .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 147.24 g/mol . The compound has a topological polar surface area of 71.6 Ų .Applications De Recherche Scientifique
Intermédiaires pharmaceutiques
4-(Aminométhyl)tétrahydro-2H-thiopyran-4-ol: sert d'intermédiaire précieux dans la synthèse de divers composés pharmaceutiques. Sa structure est essentielle à la production de médicaments contenant du soufre qui présentent des effets thérapeutiques potentiels, tels que des activités antibactériennes, antifongiques et antiparasitaires .
Bloc de construction de la synthèse organique
Ce composé est utilisé comme bloc de construction dans la synthèse organique, en particulier dans la construction de composés hétérocycliques. Ses sites réactifs permettent une fonctionnalisation supplémentaire, conduisant à un large éventail de dérivés aux propriétés chimiques diverses .
Synthèse du pool chiral
En raison de sa nature chirale, This compound peut être utilisé dans la synthèse du pool chiral comme matière première ou intermédiaire. Ceci est crucial pour créer des substances énantiomériquement pures, qui sont importantes dans le développement de médicaments chiraux .
Synthèse de catalyseur et de ligand
Les groupes fonctionnels du composé le rendent adapté à la modification en catalyseurs ou en ligands dans la synthèse asymétrique. Ces catalyseurs sont essentiels pour la production de produits pharmaceutiques et agrochimiques optiquement actifs .
Science des matériaux
En science des matériaux, les dérivés du composé pourraient être explorés pour leur utilisation potentielle dans la création de polymères aux propriétés uniques, telles qu'une durabilité accrue ou une conductivité accrue .
Recherche biochimique
This compound: peut également jouer un rôle dans la recherche biochimique, en particulier dans l'étude des composés sulfurés biologiquement actifs. Sa structure peut imiter certaines molécules biologiques, aidant à comprendre leur fonction et leur interaction au sein des organismes vivants .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Target of Action
It is often used as a building block in drug chemistry and organic synthesis , suggesting that it may interact with a variety of biological targets depending on the specific context of its use.
Mode of Action
As a building block in drug chemistry, it likely interacts with its targets through the formation of amide bonds . This interaction could lead to changes in the target’s function, but the exact nature of these changes would depend on the specific target and the context in which the compound is used.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption . Its lipophilicity (Log Po/w) is predicted to be 1.25 (iLOGP), suggesting it could have reasonable bioavailability . More research is needed to fully understand its pharmacokinetic properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol. For instance, its storage conditions can affect its stability . Additionally, factors such as pH, temperature, and the presence of other chemicals could potentially influence its action and efficacy.
Analyse Biochimique
Biochemical Properties
4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it has been observed to interact with enzymes involved in sulfur metabolism, potentially inhibiting or modifying their activity . The hydroxyl group in 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol allows it to form hydrogen bonds with proteins, influencing their structure and function .
Cellular Effects
The effects of 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases, which are crucial for cell signaling . Additionally, 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their activity. For instance, it may inhibit or activate enzymes by binding to their active sites . This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the expression of genes involved in critical cellular processes.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol in laboratory settings are important factors to consider. Over time, this compound may undergo degradation, leading to changes in its biochemical activity . Long-term studies have shown that 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol can have lasting effects on cellular function, particularly in in vitro and in vivo settings . These effects may include alterations in cell growth, differentiation, and metabolism.
Dosage Effects in Animal Models
The effects of 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol vary with different dosages in animal models. At low doses, this compound may have beneficial effects, such as enhancing metabolic activity or modulating immune responses . At high doses, it can exhibit toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol is effective without causing harm.
Propriétés
IUPAC Name |
4-(aminomethyl)thian-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NOS/c7-5-6(8)1-3-9-4-2-6/h8H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDACFHKAMLKPSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672948 | |
| Record name | 4-(Aminomethyl)thian-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879514-92-8 | |
| Record name | 4-(Aminomethyl)thian-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(aminomethyl)thian-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine hydrochloride](/img/structure/B1372065.png)

![4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B1372069.png)

![9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B1372071.png)

![2-[3-(Cyclooctylsulfamoyl)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1372076.png)




![Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate](/img/structure/B1372083.png)


